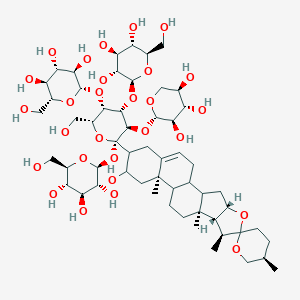
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine is a heterocyclic compound that has been widely used in scientific research. It is also known as DPO or 2,6-dimethyl-4-isopropylmorpholine. This compound has a unique chemical structure that makes it useful in various applications, including as a solvent, reagent, and intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of DPO is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the morpholine ring. The isopropyl group on the oxazine ring also contributes to the reactivity of DPO.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of DPO. However, it has been reported to have low toxicity and is not considered to be a mutagen or carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPO in lab experiments is its high solubility in various organic solvents. This makes it a useful solvent in various chemical reactions. However, one limitation is that it is relatively expensive compared to other solvents.
Direcciones Futuras
There are several future directions for the use of DPO in scientific research. One potential application is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. DPO can also be used as a starting material in the synthesis of new agrochemicals and natural products. Additionally, the use of DPO as a solvent in various chemical reactions can be further explored to improve the efficiency and selectivity of these reactions.
Conclusion
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine is a useful compound in scientific research due to its unique chemical structure and reactivity. It has been extensively used as a starting material in the synthesis of various compounds and as a solvent in various chemical reactions. Further research on the biochemical and physiological effects of DPO is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of DPO can be achieved through several methods. One common method is the reaction of 2,6-dimethyl-4-(2-hydroxyethyl)morpholine with isopropyl bromide in the presence of a base. Another method involves the reaction of 2,6-dimethyl-4-morpholino-1,3,5-triazine with isopropylamine.
Aplicaciones Científicas De Investigación
DPO has been extensively used in scientific research, particularly in the field of organic chemistry. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. DPO has also been used as a solvent in various chemical reactions and as a reagent in the synthesis of heterocyclic compounds.
Propiedades
Número CAS |
128595-28-8 |
|---|---|
Nombre del producto |
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine |
InChI |
InChI=1S/C9H17NO/c1-7(2)10-5-8(3)11-9(4)6-10/h5,7,9H,6H2,1-4H3 |
Clave InChI |
AGRTWZOSZMLNSK-UHFFFAOYSA-N |
SMILES |
CC1CN(C=C(O1)C)C(C)C |
SMILES canónico |
CC1CN(C=C(O1)C)C(C)C |
Sinónimos |
2H-1,4-Oxazine,3,4-dihydro-2,6-dimethyl-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)











